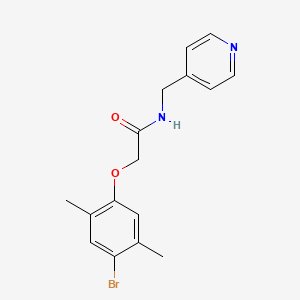![molecular formula C16H15ClN2O3 B3497642 N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B3497642.png)
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide
Vue d'ensemble
Description
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzamide group attached to a 3-chloro-4-methoxyaniline moiety through an oxoethyl linker. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
Target of Action
The primary target of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}benzamide is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.
Pharmacokinetics
The compound’s solubility in chloroform, dmso, and methanol suggests that it may have good bioavailability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide typically involves the reaction of 3-chloro-4-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an oxoethylating agent, such as ethyl chloroformate, under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-3-yl)benzamide: Known for its anticancer activity.
3-chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide: Another benzamide derivative with similar structural features.
Uniqueness
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methoxy and chloro substituents play a crucial role in its interaction with molecular targets, making it a valuable compound in drug discovery and development.
Propriétés
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-7-12(9-13(14)17)19-15(20)10-18-16(21)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJFFCUHNAWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3497563.png)
![(5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3497567.png)
![2-chloro-5-[(4-ethyl-1-piperazinyl)carbonyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3497571.png)
![2-[(3Z)-3-{[(4-Tert-butylphenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N,N-diethylacetamide](/img/structure/B3497577.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B3497589.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5,6,7,8-tetrahydro-1-naphthalenyl)glycinamide](/img/structure/B3497593.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3497600.png)
![N-{[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B3497609.png)
![2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B3497615.png)
![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B3497619.png)
![2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B3497646.png)
![METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE](/img/structure/B3497653.png)

